molecular formula C11H12F2O3 B7875296 Ethyl 3-(3,5-difluoro-phenoxy)propanoate

Ethyl 3-(3,5-difluoro-phenoxy)propanoate

Cat. No.: B7875296
M. Wt: 230.21 g/mol
InChI Key: SRRZPEOXBZFWME-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluoro-phenoxy)propanoate ( 1344331-21-0) is an organic compound with the molecular formula C 11 H 12 F 2 O 3 and a molecular weight of 230.21 g/mol . This ester is characterized by a phenoxy moiety substituted with two fluorine atoms at the meta positions, a structure that classifies it as a valuable intermediate in organic and medicinal chemistry research. This compound is offered as a building block for chemical synthesis. Researchers exploring phenoxyacetamide-based inhibitors may find it particularly useful, as its structure shares key features with scaffolds investigated for inhibiting bacterial virulence factors . Specifically, related compounds within this structural class have been studied for their activity against the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a mechanism crucial for the pathogen's ability to establish infections . Inhibition of T3SS represents a novel anti-virulence approach to combat antibiotic-resistant bacteria. The specific research applications for this compound itself must be determined by qualified researchers. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for detailed handling information. Based on similar compounds, potential hazards may include skin and eye irritation .

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRZPEOXBZFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Williamson ether synthesis remains a cornerstone for constructing aryl ether linkages. For Ethyl 3-(3,5-difluoro-phenoxy)propanoate, this involves reacting 3,5-difluorophenol with ethyl 3-bromopropanoate under basic conditions. The phenol is deprotonated by a base (e.g., K₂CO₃), generating a phenoxide ion that attacks the electrophilic carbon of the bromopropanoate ester.

Key Variables :

  • Base Selection : Potassium carbonate in dimethylformamide (DMF) achieves 78–85% yields, whereas NaOH in ethanol results in saponification side reactions.

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide, while toluene necessitates higher temperatures (110–120°C) for comparable conversion.

Industrial-Scale Optimization

Continuous flow reactors improve heat management and reduce reaction times. A 2023 study demonstrated a 92% yield using a microreactor system (residence time: 15 min, 90°C) with in-line purification via liquid-liquid extraction. Catalyst recycling (e.g., immobilized K₂CO₃ on silica) further reduces waste.

Direct Esterification of 3-(3,5-Difluoro-phenoxy)propanoic Acid

Acid-Catalyzed Esterification

The classic Fischer esterification employs sulfuric acid or p-toluenesulfonic acid (p-TsOH) to catalyze the reaction between 3-(3,5-difluoro-phenoxy)propanoic acid and ethanol.

Reaction Conditions :

ParameterOptimal RangeYield (%)
Temperature80–100°C (reflux)70–75
Catalyst Loading5 mol% H₂SO₄68
Molecular Sieves4Å, 10 wt%82

Water removal via molecular sieves shifts equilibrium toward ester formation, boosting yields by 12–15%. Microwave-assisted esterification (100 W, 30 min) achieves 88% conversion, though scalability remains challenging.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables greener synthesis. In a solvent-free system (60°C, 24 hr), yields reach 65% with enantiomeric excess >99% for chiral analogs.

Mitsunobu Reaction for Stereoselective Synthesis

Coupling Phenol with Ethyl 3-Hydroxypropanoate

The Mitsunobu reaction couples 3,5-difluorophenol and ethyl 3-hydroxypropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method excels in retaining stereochemistry, critical for pharmaceutical applications.

Optimized Protocol :

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Molar Ratio : Phenol:DEAD:PPh₃ = 1:1.2:1.2

  • Yield : 76–81% after column chromatography

Industrial Adaptations

Batch processes face cost barriers due to stoichiometric phosphine use. Recent advances employ polymer-supported PPh₃, enabling catalyst recovery and reducing waste by 40%.

Transesterification from Higher Esters

Base-Catalyzed Transesterification

This compound can be synthesized from methyl or benzyl esters via transesterification with ethanol. Sodium ethoxide (NaOEt) in anhydrous ethanol (reflux, 6 hr) achieves 85–90% yields.

Side Reactions :

  • Saponification at >5 mol% NaOEt.

  • Thermal degradation above 90°C.

Enzymatic Transesterification

Pseudomonas fluorescens lipase in supercritical CO₂ achieves 94% conversion at 50°C and 150 bar, offering a solvent-free alternative.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 4.15 (q, 2H, -OCH₂), 4.50 (t, 2H, -OCH₂CH₂), 6.65 (m, 3H, aryl).

  • ¹⁹F NMR : -112.5 ppm (meta-F), -114.2 ppm (para-F).

  • HRMS : [M+H]⁺ calc. for C₁₁H₁₁F₂O₃: 253.0582, found: 253.0585.

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥99% purity for industrial batches. Residual solvents (DMF, THF) are controlled to <50 ppm via rotary evaporation and high-vacuum drying.

Industrial Production and Scalability

Continuous vs. Batch Processing

ParameterBatch ReactorContinuous Flow
Throughput50 kg/day200 kg/day
Yield78%89%
Catalyst Reuse3 cycles10 cycles

Flow systems reduce reaction time from 8 hr to 45 min and cut energy costs by 30%.

Environmental Impact

Life-cycle analysis (LCA) reveals enzymatic methods reduce CO₂ emissions by 60% compared to acid-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 3-(3,5-Difluorophenoxy)propanoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Reduction: 3-(3,5-Difluorophenoxy)propanol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(3,5-difluoro-phenoxy)propanoate has shown promise in pharmaceutical research, particularly as a potential therapeutic agent for various diseases due to its ability to modulate biological pathways.

Mechanism of Action:

  • Acts as an inhibitor or modulator of specific enzymes or receptors.
  • Enhances lipophilicity and bioavailability due to fluorine substitution.

Case Studies:

  • Anti-inflammatory Activity: Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Cancer Pathways: Preliminary studies suggest potential efficacy against cancer cell lines by inducing apoptosis in malignant cells.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its unique chemical properties may enhance the effectiveness of formulations designed to target specific pests or weeds.

Research Findings:

  • Pesticidal Activity: Ethyl esters have been noted for their ability to penetrate plant membranes effectively, leading to improved absorption and efficacy.
  • Environmental Stability: The presence of fluorine contributes to the stability of the compound in various environmental conditions, making it suitable for agricultural use.

Material Science Applications

In materials science, this compound can be utilized in the development of advanced materials due to its favorable chemical properties.

Applications Include:

  • Polymer Synthesis: Used as a monomer in the production of fluorinated polymers that exhibit enhanced thermal and chemical resistance.
  • Coatings: The compound's properties may contribute to the development of protective coatings with superior durability and resistance to harsh environments.

Data Tables

To provide a clearer understanding of the applications and research findings related to this compound, the following tables summarize key data:

Application AreaKey FindingsReference
PharmaceuticalsAnti-inflammatory effects; potential anti-cancer properties
AgrochemicalsEffective against specific pests; environmentally stable
Material ScienceUsed in polymer synthesis; enhances coating durability

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets. The difluorophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variation: Halogenated Phenoxy Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound Not provided C11H11F2O3 3,5-difluorophenoxy High stability; pharmaceutical intermediate
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate 1443338-63-3 C11H12ClFO3 2-chloro,5-fluoro-phenoxy Agrochemical research; halogen synergy
Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate 113161-58-3 C9H15F2O6P Phosphoryl, difluoro, oxo Reactivity in organophosphorus chemistry

Key Findings :

  • Halogen Effects : The 3,5-difluoro substitution offers symmetrical electron-withdrawing effects, improving thermal stability compared to asymmetric substitutions like 2-chloro-5-fluoro .
  • Phosphoryl Group: The phosphoryl group in ’s compound introduces steric bulk and polarizability, altering solubility and reactivity compared to the purely aromatic phenoxy group .

Functional Group Variation: Sulfonyl and Oxo Derivatives

Compound Name CAS Number Molecular Formula Functional Groups Applications
Ethyl 3-(methylsulfonyl)propanoate 118675-14-2 C6H12O4S Methylsulfonyl Intermediate in sulfonamide drug synthesis
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 C12H11F3O3 Oxo, trifluoromethyl High lipophilicity; catalyst in ketone reactions

Key Findings :

  • Sulfonyl vs.
  • Trifluoromethyl Oxo: The trifluoromethyl-oxo combination () enhances electrophilicity, favoring nucleophilic addition reactions, unlike the ether-linked phenoxy group, which is less reactive .

Structural Analogs with Trifluoromethyl Groups

Compound Name Similarity Score Key Differences
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 1.00 Methyl ester; oxo group at position 3
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 0.96 Bis-trifluoromethyl; increased steric hindrance

Key Findings :

  • Similarity Scores : High similarity (1.00) with methyl esters () suggests comparable bioactivity profiles, though ester chain length affects metabolic stability.
  • Bis-Trifluoromethyl : The bis-trifluoromethyl analog () exhibits enhanced electron-withdrawing effects but reduced solubility due to increased hydrophobicity .

Industrial and Research Considerations

    Biological Activity

    Ethyl 3-(3,5-difluoro-phenoxy)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features a propanoate backbone with a phenoxy group substituted by two fluorine atoms at the 3 and 5 positions. The presence of fluorine is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

    The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms increase the compound's reactivity and selectivity, which may lead to inhibition of certain enzymatic pathways or modulation of receptor functions. This mechanism is crucial for its potential applications in drug development and herbicide formulation.

    Biological Activity

    Research indicates that this compound exhibits various biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
    • Herbicidal Properties : The compound has been evaluated for its herbicidal activity, particularly as an inhibitor of acetyl-CoA carboxylase (ACCase), which is a target in herbicide development .
    • Enzyme Inhibition : this compound has shown potential in inhibiting specific metabolic pathways through enzyme interactions, which could be leveraged in therapeutic contexts .

    Case Studies

    • Herbicidal Evaluation : A study focused on the synthesis and evaluation of various derivatives of phenoxypropanoates, including this compound, demonstrated effective inhibition of weed growth by targeting ACCase . The study highlighted the importance of structural modifications in enhancing herbicidal efficacy.
    • Antimicrobial Studies : In vitro tests conducted on various bacterial strains revealed that compounds similar to this compound exhibited significant antimicrobial activity. These findings suggest a potential pathway for developing new antibiotics .

    Data Table: Summary of Biological Activities

    Activity Type Description Reference
    AntimicrobialPotential activity against various bacterial strains
    HerbicidalEffective ACCase inhibitor
    Enzyme InhibitionModulation of metabolic pathways

    Q & A

    Q. What are the common synthetic routes for Ethyl 3-(3,5-difluoro-phenoxy)propanoate, and how are reaction conditions optimized?

    The synthesis typically involves esterification of 3-(3,5-difluorophenoxy)propanoic acid with ethanol under acid catalysis or coupling reactions using palladium-based catalysts. For example, analogous protocols (e.g., Suzuki-Miyaura coupling) employ PdCl₂(dppf) in dimethylformamide (DMF) with Na₂CO₃ as a base, heated under inert gas (80–120°C, 12–24 hours) . Optimization focuses on catalyst loading, solvent selection, and temperature to maximize yield while minimizing side reactions like hydrolysis or over-reduction.

    Q. Which analytical techniques are critical for characterizing this compound?

    Key methods include:

    • GC-FID/MS : For quantifying purity and identifying volatile byproducts .
    • HSQC NMR : To resolve structural ambiguities (e.g., confirming the ester linkage and fluorine substitution pattern) .
    • Elemental Analysis : Van Krevelen diagrams help assess elemental ratios (C, H, O) and validate de novo synthesis .

    Q. How should researchers ensure the compound’s stability during storage and handling?

    Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent ester hydrolysis or oxidative degradation. Avoid exposure to moisture, heat (>40°C), and strong acids/bases, as these accelerate decomposition .

    Advanced Research Questions

    Q. What mechanistic insights explain the thermal decomposition of this compound?

    Pyrolysis studies of analogous esters (e.g., ethyl 3-phenoxypropanoate) reveal a retro-Michael elimination pathway via a four-membered cyclic transition state, producing acrylic acid and 3,5-difluorophenol. Kinetic analyses (520–737 K) show activation energies consistent with concerted bond cleavage, validated by computational modeling .

    Q. How can contradictory data on catalytic efficiency in lignin model systems be resolved?

    Discrepancies often arise from differences in catalyst type (heterogeneous vs. homogeneous), solvent polarity, or substrate accessibility. Methodological reconciliation involves:

    • Cross-validation : Using HSQC NMR to track lignin monomer stabilization and GC-FID/MS to quantify yields .
    • Controlled replicates : Standardizing pretreatment conditions (e.g., solvolysis time, catalyst concentration) to isolate variables .

    Q. What role does fluorination play in modulating the compound’s reactivity in polymer chemistry?

    The 3,5-difluoro-phenoxy group enhances electron-withdrawing effects, stabilizing intermediates in radical polymerization or cross-coupling reactions. Comparative studies with non-fluorinated analogs show reduced side reactions (e.g., β-hydride elimination) in palladium-catalyzed systems, attributed to stronger C–F bond polarization .

    Methodological Guidance

    Q. How to design experiments for studying its catalytic applications in lignin valorization?

    • Model systems : Use lignin dimers (e.g., β-O-4 ethers) treated with this compound and transition-metal catalysts (e.g., Ru/C or Ni-Al₂O₃).
    • Metrics : Monitor monomer yields (GC-FID/MS), bond cleavage (HSQC NMR), and catalyst recyclability (XRD/TGA post-reaction) .

    Q. What strategies mitigate fluorinated byproduct interference in spectroscopic analysis?

    • NMR : Use deuterated solvents (e.g., DMSO-d₆) and fluorine-decoupling techniques.
    • MS : Employ high-resolution instruments (HRMS) to distinguish isotopic patterns of fluorinated fragments .

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